Methanone, phenyl-9H-pyrido[3,4-b]indol-1-yl-
Description
Historical Context of β-Carbolines in Academic Research
The academic exploration of β-carbolines dates back to their initial discovery as condensation products of tryptophan and indole (B1671886) alkylamines with aldehydes. nih.gov These compounds were first identified in various plants, some of which have a history of use as hallucinogens. nih.gov Early research also revealed their presence as minor constituents in tobacco smoke and their natural occurrence in mammalian plasma, platelets, and urine. nih.gov A significant finding in the early history of β-carboline research was the observation that some of these derivatives could be formed in the human body following alcohol consumption. nih.gov
The intriguing biological effects of β-carbolines, such as the inhibition of monoamine oxidase and their ability to bind to benzodiazepine (B76468) receptors, spurred considerable interest in the scientific community. nih.gov This led to numerous efforts to synthesize a wide array of β-carboline derivatives starting from various indole precursors, aiming to explore their pharmacological potential further. nih.gov
Structural Features and Significance of the Pyrido[3,4-b]indole Scaffold in Chemical Biology
The core of all β-carbolines, including 1-Phenyl-9H-pyrido[3,4-b]indol-1-yl-methanone, is the tricyclic pyrido[3,4-b]indole ring system. This scaffold consists of a pyridine (B92270) ring fused to an indole moiety. The indole nucleus itself is a critical element in many natural and synthetic molecules with significant biological activity, known for its ability to mimic peptide structures and bind to proteins. nih.gov
The pyrido[3,4-b]indole scaffold is considered a "privileged structure" in medicinal chemistry. acs.org This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a versatile template for the design of novel bioactive compounds. The fusion of the pyridine and indole rings creates a rigid, planar structure that can be readily functionalized at various positions, allowing for the fine-tuning of its biological activity.
The significance of this scaffold is underscored by the broad spectrum of biological activities exhibited by its derivatives, including antibacterial, antifungal, anticancer, and antiviral properties. beilstein-journals.org The versatility of the pyrido[3,4-b]indole nucleus has made it a central focus in the development of new therapeutic agents.
Overview of 1-Phenyl-9H-pyrido[3,4-b]indol-1-yl-methanone as a Contemporary Research Target
While direct research on Methanone (B1245722), phenyl-9H-pyrido[3,4-b]indol-1-yl- is not extensively documented in publicly available literature, its structural components suggest its importance as a contemporary research target. The presence of a phenyl group at the C1 position of the β-carboline core is a key feature in many biologically active derivatives.
Research on related 1-phenyl substituted β-carbolines has demonstrated a range of potent biological activities. For instance, various 1-aryl-9H-pyrido[3,4-b]indole-3-carboxylate derivatives have been synthesized and evaluated for their macrofilaricidal activity. nih.govnih.gov Furthermore, studies on 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives have explored their potential as anti-leishmanial agents. aablocks.com The substitution at the C1 position with an aromatic ring, such as a phenyl group, has been shown to be a critical determinant of the biological activity of these compounds.
The "methanone" component, a ketone group linking the phenyl ring to the C1 position of the pyrido[3,4-b]indole scaffold, introduces another layer of chemical functionality. This carbonyl group can participate in various intermolecular interactions, potentially influencing the binding of the molecule to its biological targets. The synthesis of related compounds, such as 4-(3-methyl-1H-indol-2-yl)phenylmethanone, highlights the chemical accessibility and interest in such structures. orientjchem.org
Given the established importance of the 1-phenyl-β-carboline motif and the potential for the methanone linker to modulate activity, 1-Phenyl-9H-pyrido[3,4-b]indol-1-yl-methanone represents a logical and compelling target for further investigation in the quest for novel therapeutic agents.
Research Findings on Related β-Carboline Derivatives
To illustrate the potential of the β-carboline scaffold, the following table summarizes research findings on various derivatives.
| Compound Class | Investigated Activity | Key Findings |
| 1-Aryl-9H-pyrido[3,4-b]indole-3-carboxylates | Antifilarial | The presence of an aryl substituent at position 1 and a carbomethoxy group at position 3 enhances antifilarial activity. nih.govnih.gov |
| 9-Methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives | Anti-leishmanial | Ortho substitution with a methyl group on the phenyl ring significantly increased anti-promastigote activity. aablocks.com |
| 1-Naphthyl-6-methoxy-9H-pyrido[3,4-b]indole | Anticancer | Showed high potency against various cancer cell lines, including breast, colon, melanoma, and pancreatic cancer. researchgate.net |
| N-(2-pyridyl)-1-phenyl-9H-pyrido[3,4-b]indole-3-formamide | Fungicidal | Exhibited excellent broad-spectrum fungicidal activity in vitro. mdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
phenyl(9H-pyrido[3,4-b]indol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O/c21-18(12-6-2-1-3-7-12)17-16-14(10-11-19-17)13-8-4-5-9-15(13)20-16/h1-11,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQHFEFCMIBJJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NC=CC3=C2NC4=CC=CC=C34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693430 | |
| Record name | (9H-beta-Carbolin-1-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
906067-36-5 | |
| Record name | (9H-beta-Carbolin-1-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Chemical Synthesis of 1 Phenyl 9h Pyrido 3,4 B Indol 1 Yl Methanone and Its Analogs
Classical Approaches for Pyrido[3,4-b]indole Ring System Construction
Traditional methods for the synthesis of the β-carboline framework have laid the groundwork for more advanced synthetic designs. These approaches primarily focus on the construction of the core heterocyclic system through intramolecular cyclization reactions.
Pictet-Spengler Cyclization Variants for β-Carboline Formation
The Pictet-Spengler reaction is a cornerstone in the synthesis of β-carbolines. This reaction involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form the tetrahydro-β-carboline ring system. tandfonline.comnih.govnih.gov Subsequent oxidation or aromatization then yields the fully aromatic β-carboline.
For the synthesis of 1-benzoyl-β-carbolines, a common variant employs the reaction of a tryptophan derivative, such as 5-hydroxy-L-tryptophan, with a substituted phenylglyoxal. utm.myresearchgate.net This approach directly introduces the 1-aroyl group. The reaction is typically carried out under acidic conditions, and various catalysts and solvents can be employed to optimize the yield. rsc.org For instance, the use of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as both a solvent and a catalyst has been shown to efficiently promote the Pictet-Spengler reaction. rsc.org
A notable modification involves a one-step conversion of L-tryptophan and activated aldehydes, like 1,2-dicarbonyl compounds, directly to 1-substituted β-carbolines without the isolation of the tetrahydro intermediate. researchgate.net
| Tryptamine Derivative | Phenylglyoxal Derivative | Reaction Conditions | Product | Yield (%) | Reference |
| 5-Hydroxy-L-tryptophan | Phenylglyoxal | TFA, reflux | 1-Benzoyl-6-hydroxy-β-carboline-3-carboxylic acid | Moderate | utm.my |
| Tryptophan methyl ester | Phenylglyoxal | Water, reflux | 1-Benzoyl-β-carboline-3-carboxamide | Not specified | researchgate.net |
| L-Tryptophan methyl ester | p-Nitrobenzaldehyde | HFIP, reflux | Methyl 1-(4-nitrophenyl)-1,2,3,4-tetrahydro-β-carboline-3-carboxylate | 98 | rsc.org |
Alternative Heterocyclization and Annulation Reactions
Beyond the Pictet-Spengler reaction, other classical methods are utilized for the construction of the β-carboline ring. The Bischler-Napieralski reaction, for instance, provides an alternative route. This reaction involves the acid-catalyzed cyclization of N-acyl-β-arylethylamines. In the context of 1-benzoyl-β-carboline synthesis, a tryptamine-derived amide can undergo cyclization to form a 3,4-dihydro-β-carboline, which can then be oxidized to the aromatic β-carboline.
Modern Catalytic Methodologies for Targeted Functionalization
Contemporary synthetic chemistry has introduced a range of catalytic methods that allow for more efficient and selective synthesis of functionalized β-carbolines. These modern techniques often involve transition metal catalysts and offer advantages in terms of atom economy and functional group tolerance.
Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium)
Palladium catalysis has emerged as a powerful tool for the synthesis and functionalization of β-carbolines. Various palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can be employed to introduce substituents onto the β-carboline core. nih.gov For instance, a one-pot Sonogashira coupling followed by an intramolecular cyclization has been used to construct annulated β-carboline systems. nih.gov
While direct palladium-catalyzed C-H arylation to introduce a benzoyl group at the C1 position is a plausible strategy, specific examples for 1-benzoyl-β-carboline are not extensively detailed. However, the general principles of palladium-catalyzed C-H activation on related heterocyclic systems suggest its applicability.
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Type | Yield (%) | Reference |
| Aryl iodide | N-allenyl-tryptamine | Pd(PPh₃)₄, Cs₂CO₃ | 1-Vinyltetrahydro-β-carboline | - | nih.gov |
Oxidative Amidation and Domino Processes
A novel and efficient approach for the synthesis of 1-benzoyl-3,4-dihydro-β-carboline derivatives involves a sequence of oxidative amidation followed by a Bischler-Napieralski reaction. researchgate.net This method utilizes tryptamine and a 2,2-dibromo-1-phenylethanone (B86434) derivative as key starting materials. The reaction proceeds through the formation of a ketoamide intermediate, which then undergoes cyclization. This strategy provides a direct route to dihydro-β-carboline precursors of 1-benzoyl-β-carbolines.
| Tryptamine | 2,2-Dibromo-1-phenylethanone Derivative | Key Steps | Product | Overall Yield (%) | Reference |
| Tryptamine | 2,2-Dibromo-1-phenylethanone | Oxidative amidation, Bischler-Napieralski cyclization | 1-Phenyl-4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl-methanone | 55 | researchgate.net |
| Tryptamine | 2,2-Dibromo-1-(4-methoxyphenyl)ethanone | Oxidative amidation, Bischler-Napieralski cyclization | 1-(4-Methoxyphenyl)-4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl-methanone | 65 | researchgate.net |
| Tryptamine | 2,2-Dibromo-1-(4-chlorophenyl)ethanone | Oxidative amidation, Bischler-Napieralski cyclization | 1-(4-Chlorophenyl)-4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl-methanone | 62 | researchgate.net |
Domino reactions, which involve a cascade of transformations in a single pot, offer an elegant and efficient pathway to complex molecules. tandfonline.comsemanticscholar.org A three-step one-pot domino approach using a bifunctional Pd/C/K-10 catalyst has been reported for the direct synthesis of β-carbolines. semanticscholar.org Furthermore, 1-aroyl-3,4-dihydro-β-carbolines, synthesized via the Pictet-Spengler reaction, can serve as precursors in domino reactions with various reagents like unsaturated aldehydes and ketones to construct diverse fused indolizino[8,7-b]indole derivatives. tandfonline.comresearchgate.net
Regioselective C-H Functionalization Strategies (e.g., Ru(II)-Catalyzed)
Ruthenium-catalyzed C-H functionalization has become a powerful strategy for the direct introduction of functional groups onto aromatic and heteroaromatic rings, thereby avoiding the need for pre-functionalized substrates. rsc.orgnih.gov In the context of β-carbolines, Ru(II) catalysis has been successfully employed for regioselective C-H arylation. nih.gov This approach utilizes the nitrogen atom of the pyridine (B92270) ring as a directing group to guide the functionalization to the desired position.
While direct C-H benzoylation of β-carbolines using ruthenium catalysis has not been extensively reported, the existing methodologies for Ru(II)-catalyzed C-H benzylation and arylation of N-heterocycles provide a strong precedent for the feasibility of such a transformation. nih.govnih.gov These reactions typically proceed via a cyclometalated intermediate. For instance, Ru(II)-catalyzed regioselective hydroxymethylation of β-carbolines has been demonstrated, showcasing the potential for direct C-H functionalization of the β-carboline core. rsc.org
| Substrate | Coupling Partner | Catalyst/Reagents | Product Type | Yield (%) | Reference |
| N-Arylisoindolinone | Aromatic carboxylic acid | [Ru(p-cymene)Cl₂]₂, AgOAc | ortho-Benzoxylated N-arylisoindolinone | up to 95 | rsc.org |
| N-Heterocycle | Aryl silane | [Ru(p-cymene)I₂]₂, CuF₂ | ortho-Arylated N-heterocycle | up to 99 | nih.gov |
Strategies for Introducing and Modifying the Phenyl Moiety
The introduction and subsequent modification of the phenyl group at the C1 position of the β-carboline core are crucial for tuning the biological activity of these compounds. Several strategic approaches have been established to achieve this chemical diversity.
Direct Introduction via Pictet-Spengler Reaction: The most direct method for installing the 1-benzoyl group is through a modified one-pot Pictet-Spengler reaction. researchgate.netnih.gov This reaction involves the condensation of a tryptamine derivative, such as L-tryptophan, with a substituted phenylglyoxal (an α-dicarbonyl compound). researchgate.netresearchgate.net This approach directly furnishes the 1-aroyl-β-carboline skeleton. The key advantage of this strategy is the commercial availability of a wide range of substituted phenylglyoxals, which allows for the direct synthesis of analogs with diverse substitution patterns on the phenyl ring. researchgate.net An environmentally friendly version of this reaction has been reported using water as a solvent. researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions: A highly versatile and divergent strategy for introducing and modifying the C1-aryl substituent involves palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. acs.orgresearchgate.net This approach typically begins with the synthesis of a 1-halo- or 1-trifluoromethanesulfonyloxy (triflate)-β-carboline intermediate. This key intermediate can then be coupled with a wide array of aryl or heteroaryl boronic acids or their esters. acs.orgwikipedia.org This method offers significant flexibility, as it allows for the late-stage introduction of various phenyl groups from a common precursor, making it ideal for generating chemical libraries. The reactivity of the coupling partner typically follows the order: I > OTf > Br >> Cl. wikipedia.org
Bischler-Napieralski Reaction: The Bischler-Napieralski reaction provides another classical route to the β-carboline core, which can be adapted for the synthesis of 1-phenyl analogs. wikipedia.orgnrochemistry.com The synthesis starts with the acylation of tryptamine with benzoic acid or a derivative to form an N-benzoyl-β-phenylethylamide. This intermediate then undergoes intramolecular cyclization promoted by a dehydrating agent like phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) to form a 3,4-dihydro-β-carboline. nrochemistry.comias.ac.injk-sci.com A subsequent oxidation step is required to aromatize the pyridine ring and yield the final 1-phenyl-β-carboline. nrochemistry.com
Development of Derivatization Pathways from Key Intermediates
The synthesis of diverse analogs of 1-benzoyl-β-carboline relies heavily on the strategic use and derivatization of key intermediates. These intermediates serve as branching points in synthetic pathways, enabling the generation of a multitude of structurally varied compounds.
Tetrahydro-β-carboline (THBC) Intermediates: The Pictet-Spengler reaction typically proceeds through a 1,2,3,4-tetrahydro-β-carboline (THBC) intermediate. ias.ac.innih.gov While some modified procedures lead directly to the aromatic product, the isolation and subsequent derivatization of the THBC is a common strategy. researchgate.netnih.gov The secondary amine in the THBC scaffold can be functionalized, for example, by reaction with chloroformates or other electrophiles. nih.gov The most critical derivatization of the THBC intermediate is its oxidation to the fully aromatic β-carboline. This aromatization is a key step and can be achieved using various oxidizing agents, which are chosen based on the functional groups present in the molecule. ljmu.ac.uk
1-Substituted β-Carboline Core: The fully aromatic 1-substituted β-carboline itself serves as a crucial intermediate for further modifications. For instance, the methyl group of a 1-methyl-β-carboline can be oxidized using selenium dioxide (SeO₂) to yield a β-carboline-1-carboxaldehyde. nih.gov This aldehyde is a versatile intermediate that can be converted into various functional groups or used in condensation reactions, such as the formation of acylhydrazones, to append diverse molecular fragments to the C1-position. nih.govmdpi.com
Halogenated and Triflate Intermediates for Cross-Coupling: For syntheses employing palladium-catalyzed cross-coupling, the preparation of a 1-halo-β-carboline or a β-carboline-1-triflate is a pivotal step. acs.org These intermediates are typically synthesized from a precursor like a 1-oxo-β-carboline (a β-carbolinone). They are stable and can be engaged in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of not only substituted phenyl rings but also alkyl, alkenyl, and alkynyl groups at the C1 position, thus providing extensive derivatization pathways. acs.orgumich.edu
Optimization of Reaction Conditions and Yields for Academic Scale Production
Optimizing reaction conditions is essential for achieving satisfactory yields and purity, particularly for academic-scale synthesis where resources and time are often constrained.
Pictet-Spengler Reaction Optimization: The efficiency of the Pictet-Spengler reaction is highly dependent on the choice of catalyst, solvent, and temperature. While strong acids like trifluoroacetic acid (TFA) are commonly used, milder and greener alternatives such as citric acid in water have been developed. nih.govechemcom.com Solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to act as both solvent and catalyst, promoting the reaction efficiently without the need for additional acids. rsc.org For a given substrate, careful screening of the acid type and amount, solvent, and temperature is necessary to maximize the yield of the desired THBC or β-carboline product. rsc.org
Oxidation/Aromatization Step: The dehydrogenation of THBC intermediates to aromatic β-carbolines requires careful control to avoid side reactions. A variety of oxidizing agents have been employed, including potassium permanganate (KMnO₄), palladium on carbon (Pd/C), and sulfur. nih.govmdpi.com The choice of oxidant and reaction conditions (e.g., solvent, temperature) is critical for achieving high yields and can be tailored to the specific substrate.
Suzuki-Miyaura Cross-Coupling Optimization: For strategies involving Suzuki coupling, the optimization of the catalytic system is paramount for achieving high yields. Key parameters include the choice of palladium source (e.g., Pd₂(dba)₃), ligand (e.g., triphenylphosphine), base (e.g., sodium carbonate, cesium fluoride), and solvent system (e.g., toluene/ethanol). acs.orgumich.edu Microwave irradiation has been successfully used to improve yields and significantly shorten reaction times for these coupling reactions. acs.org A slight excess of the boronic acid is often required to counteract protodeboronation, a common side reaction. acs.org
Below is a data table summarizing typical conditions for the Suzuki-Miyaura coupling to generate 1-aryl-β-carbolines.
| Parameter | Condition | Reference |
|---|---|---|
| Palladium Source | Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (5 mol %) | acs.org |
| Ligand | Triphenylphosphine [PPh₃] (10 mol %) | acs.org |
| Boronic Acid | 1.4 equivalents | acs.org |
| Base | Saturated Sodium Carbonate (Na₂CO₃) | acs.org |
| Solvent | Toluene / Ethanol | acs.org |
| Note | Reaction yields for a range of boronic acids were reported as moderate to excellent. | acs.org |
The following table presents optimized conditions for a four-component Pictet-Spengler reaction to produce tetrahydro-β-carbolines.
| Parameter | Condition | Reference |
|---|---|---|
| Catalyst | Ytterbium triflate [Yb(OTf)₃] | mdpi.com |
| Reactants | Acid chlorides, alkynes, tryptamines, acryloyl chloride | mdpi.com |
| Key Feature | Four-component, one-pot reaction | mdpi.com |
| Solvent | CDCl₃ or DMSO-d₆ (for analysis) | mdpi.com |
| Advantage | Increased atom economy as most reactants are used in near-equimolar ratios. | mdpi.com |
Chemical Reactivity and Derivatization of 1 Phenyl 9h Pyrido 3,4 B Indol 1 Yl Methanone
Electrophilic Aromatic Substitution Reactions on the Pyrido[3,4-b]indole Core and Phenyl Ring
The pyrido[3,4-b]indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The indole (B1671886) portion of the molecule is particularly activated towards electrophiles. The preferred site for electrophilic attack on the indole ring is typically the C-3 position, due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate through resonance. However, in 1-Phenyl-9H-pyrido[3,4-b]indol-1-yl-methanone, the C-1 position is already substituted. Consequently, electrophilic attack is directed to other positions on the indole nucleus, primarily C-6 and C-8 of the benzene (B151609) ring portion of the indole, and to the pyridine (B92270) ring, albeit to a lesser extent due to its more electron-deficient nature.
The phenyl ring attached to the methanone (B1245722) group also undergoes electrophilic aromatic substitution. The benzoyl group is a deactivating, meta-directing substituent. Therefore, electrophilic attack on this phenyl ring will predominantly occur at the meta-positions (C-3' and C-5'). Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. For instance, bromination can be achieved using N-bromosuccinimide (NBS), and nitration can be carried out with a mixture of nitric acid and sulfuric acid. Friedel-Crafts acylation and alkylation, catalyzed by Lewis acids like aluminum chloride, can introduce acyl and alkyl groups, respectively, onto the aromatic rings. The specific regioselectivity of these reactions can be influenced by the reaction conditions and the presence of other substituents on the aromatic systems.
Nucleophilic Additions and Substitutions Involving the Methanone Group
The carbonyl carbon of the methanone group in 1-Phenyl-9H-pyrido[3,4-b]indol-1-yl-methanone is electrophilic and thus a prime target for nucleophilic attack. This reactivity allows for a variety of transformations to modify the structure and properties of the parent compound.
Reduction of the Carbonyl Group: The ketone can be reduced to a secondary alcohol, affording 1-phenyl-9H-pyrido[3,4-b]indol-1-yl-methanol. This transformation can be accomplished using various reducing agents, such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). A milder and more selective reduction can be achieved with reagents like diisobutylaluminium hydride (DIBAL-H). Complete reduction of the carbonyl group to a methylene (-CH2-) group can be achieved through methods like the Wolff-Kishner or Clemmensen reduction, yielding 1-benzyl-9H-pyrido[3,4-b]indole. For example, the Wolff-Kishner reduction of a similar 1-substituted β-carboline has been successfully employed.
Addition of Organometallic Reagents: Grignard reagents (RMgX) and organolithium compounds (RLi) can add to the carbonyl carbon to form tertiary alcohols. For instance, reaction with methylmagnesium bromide would yield 1-(1-phenyl-1-hydroxyethyl)-9H-pyrido[3,4-b]indole. These reactions significantly increase the steric bulk and can introduce new functional groups.
Wittig Reaction: The Wittig reaction provides a means to convert the carbonyl group into a carbon-carbon double bond. By reacting the ketone with a phosphorus ylide (a Wittig reagent), a variety of substituted alkenes can be synthesized. For example, reaction with methylenetriphenylphosphorane (Ph3P=CH2) would yield 1-(1-phenylethenyl)-9H-pyrido[3,4-b]indole.
| Reaction Type | Reagent(s) | Product |
| Reduction to Alcohol | NaBH4 or LiAlH4 | 1-phenyl-9H-pyrido[3,4-b]indol-1-yl-methanol |
| Complete Reduction | Wolff-Kishner or Clemmensen | 1-benzyl-9H-pyrido[3,4-b]indole |
| Grignard Addition | CH3MgBr then H3O+ | 1-(1-phenyl-1-hydroxyethyl)-9H-pyrido[3,4-b]indole |
| Wittig Reaction | Ph3P=CH2 | 1-(1-phenylethenyl)-9H-pyrido[3,4-b]indole |
Functional Group Interconversions on Existing Substituents
The derivatization of 1-Phenyl-9H-pyrido[3,4-b]indol-1-yl-methanone is not limited to reactions on the core structure. Functional groups on the phenyl ring or other introduced substituents can be further modified. For instance, if a nitro group was introduced onto one of the aromatic rings via electrophilic substitution, it can be reduced to an amino group using reducing agents like tin(II) chloride or catalytic hydrogenation. This amino group can then be further functionalized, for example, through diazotization followed by Sandmeyer reactions to introduce a variety of substituents like halogens, cyano, or hydroxyl groups.
Similarly, a hydroxyl group on the phenyl ring can be converted to an ether or an ester. If a carboxylic acid group is present, it can be transformed into an ester, an amide, or an acid chloride, which can then undergo further reactions. These interconversions are crucial for creating a diverse library of compounds for structure-activity relationship (SAR) studies.
N-Alkylation and N-Acylation Reactions at the Indole Nitrogen (N-9)
The indole nitrogen (N-9) of the pyrido[3,4-b]indole core possesses a lone pair of electrons and can act as a nucleophile. This allows for N-alkylation and N-acylation reactions, which can significantly impact the biological activity and physicochemical properties of the molecule.
N-Alkylation: The N-H proton of the indole is weakly acidic and can be removed by a suitable base, such as sodium hydride (NaH), to generate an indolide anion. This anion can then react with various alkylating agents, such as alkyl halides or sulfates, to introduce an alkyl group at the N-9 position. For example, reaction with methyl iodide would yield 9-methyl-1-phenyl-9H-pyrido[3,4-b]indol-1-yl-methanone.
N-Acylation: The indole nitrogen can also be acylated using acylating agents like acid chlorides or anhydrides in the presence of a base. For instance, reaction with acetyl chloride would introduce an acetyl group at the N-9 position. The N-acyl group can serve as a protecting group or can be a key feature for biological activity.
| Reaction | Reagent | Product |
| N-Alkylation | 1. NaH, 2. CH3I | 9-methyl-1-phenyl-9H-pyrido[3,4-b]indol-1-yl-methanone |
| N-Acylation | Acetyl chloride, Pyridine | 9-acetyl-1-phenyl-9H-pyrido[3,4-b]indol-1-yl-methanone |
Side-Chain Modifications and Linker Chemistry for Conjugates
To enhance the therapeutic potential or to study the mechanism of action, 1-Phenyl-9H-pyrido[3,4-b]indol-1-yl-methanone can be conjugated to other molecules, such as biomolecules or fluorescent tags. This is typically achieved by introducing a reactive handle or a linker onto the β-carboline scaffold.
For instance, a carboxylic acid group can be introduced at a suitable position on the aromatic rings. This carboxylic acid can then be activated and coupled with an amine-containing molecule to form an amide bond. Bifunctional linkers, such as polyethylene (B3416737) glycol (PEG) chains with reactive end groups, can also be employed to create conjugates with improved solubility and pharmacokinetic properties. The synthesis of β-carboline-benzimidazole conjugates has been reported, demonstrating the feasibility of creating hybrid molecules with potentially synergistic activities. These conjugation strategies are essential for the development of targeted drug delivery systems and molecular probes.
Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity
The ¹H NMR spectrum shows distinct signals for the indole (B1671886) N-H proton, typically as a broad singlet at high chemical shift (around 11.07 ppm), confirming the presence of the 9H-pyrido[3,4-b]indole core. nih.gov Aromatic protons of the β-carboline and the phenyl ring resonate in the downfield region, generally between 7.0 and 9.0 ppm. Protons on the pyridine (B92270) ring (H-3 and H-4) are typically observed as doublets, while the protons on the fused benzene (B151609) ring (H-5, H-7, H-8) exhibit characteristic doublet and multiplet patterns. nih.gov The protons of the 1-phenyl group would appear as multiplets in the aromatic region. nih.gov
Table 1: ¹H and ¹³C NMR Spectroscopic Data for (6-hydroxy-9H-pyrido[3,4-b]indol-1-yl)(phenyl)methanone in CD₃OD nih.gov
| Assignment | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |
|---|---|---|
| C=O | - | 194.1 |
| NH (Indole) | 11.07 (br s) | - |
| OH | 9.61 (br s) | - |
| H-3 | 8.74 (d) | - |
| H-4 | 8.52 (d) | - |
| H-5 | 8.31 (d) | - |
| H-8 | 7.87 (d) | - |
| H-7, Phenyl H | 7.69–7.55 (m) | - |
| Aromatic/Heterocyclic Carbons | - | 141.9, 137.7, 137.3, 136.5, 136.1, 132.4, 131.2, 131.0, 129.4, 128.1, 121.9, 120.4, 120.3, 119.0, 113.2 |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry confirms the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns. For the related compound (6-hydroxy-9H-pyrido[3,4-b]indol-1-yl)(phenyl)methanone , the molecular ion peak (M⁺) is observed at m/z 288.0, corresponding to the molecular formula C₁₈H₁₂N₂O₂. nih.gov For the parent compound, Methanone (B1245722), phenyl-9H-pyrido[3,4-b]indol-1-yl- (C₁₈H₁₂N₂O), the expected molecular ion would be at m/z 272.10.
The fragmentation of β-carbolines is well-documented. nist.gov The primary fragmentation pathways for the title compound are expected to involve the cleavage of the bond between the carbonyl carbon and the β-carboline ring, leading to the formation of a benzoyl cation (C₆H₅CO⁺) at m/z 105 and a 9H-pyrido[3,4-b]indol-1-yl cation at m/z 167. Further fragmentation of the benzoyl cation can produce a phenyl cation (C₆H₅⁺) at m/z 77 by loss of carbon monoxide. The β-carboline fragment may undergo further characteristic ring cleavages. nist.gov
Table 2: Expected Mass Spectrometry Fragmentation for Methanone, phenyl-9H-pyrido[3,4-b]indol-1-yl-
| m/z | Proposed Fragment | Formula |
|---|---|---|
| 272 | [M]⁺ | [C₁₈H₁₂N₂O]⁺ |
| 167 | [M - C₇H₅O]⁺ | [C₁₁H₇N₂]⁺ |
| 105 | [C₇H₅O]⁺ | [C₇H₅O]⁺ |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
IR spectroscopy is used to identify the characteristic functional groups present in the molecule. The spectrum of (6-hydroxy-9H-pyrido[3,4-b]indol-1-yl)(phenyl)methanone shows characteristic absorption bands. nih.gov The N-H stretching vibration of the indole ring is typically observed as a sharp peak in the range of 3400-3500 cm⁻¹. nih.gov A strong absorption band corresponding to the C=O (carbonyl) stretch of the ketone is a key diagnostic peak, expected around 1650-1680 cm⁻¹. The spectrum also displays multiple bands in the 1450-1600 cm⁻¹ region, which are attributed to the C=C and C=N stretching vibrations within the aromatic and heterocyclic rings. nih.gov Vibrations corresponding to C-H bonds in the aromatic rings are also present.
Table 3: IR Spectroscopic Data for (6-hydroxy-9H-pyrido[3,4-b]indol-1-yl)(phenyl)methanone nih.gov
| Wavenumber (cm⁻¹) | Vibrational Assignment |
|---|---|
| 3489, 3456 | O-H and N-H stretching |
| ~1660 (inferred) | C=O stretching (ketone) |
| 1466 | Aromatic C=C/C=N stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extensive conjugated π-system of the 9H-pyrido[3,4-b]indole core, extended by the benzoyl group at the C-1 position, constitutes a significant chromophore. This extended conjugation is expected to result in strong absorption bands in the UV-A and possibly the visible region.
Studies on related 1-aryl-β-carboline derivatives have shown that these compounds are often fluorescent, exhibiting absorption maxima (λ_Ex) in the range of 270-300 nm and emission maxima (λ_Em) in the range of 380-430 nm. beilstein-journals.orgbeilstein-journals.org The exact positions of these maxima are sensitive to the solvent and substituents on the aromatic rings. beilstein-journals.orgbeilstein-journals.org Therefore, Methanone, phenyl-9H-pyrido[3,4-b]indol-1-yl- is predicted to be a fluorescent compound with characteristic absorption and emission profiles.
X-ray Crystallography for Definitive Three-Dimensional Structure Determination (if applicable)
X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state. While a crystal structure for Methanone, phenyl-9H-pyrido[3,4-b]indol-1-yl- has not been reported in the reviewed literature, the structure of a closely related compound, methyl 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate , has been determined. nih.gov
This analysis reveals that the tricyclic β-carboline ring system is nearly planar, as expected for a fused aromatic system. The phenyl group at the C-1 position is twisted out of the plane of the β-carboline ring. This spatial arrangement minimizes steric hindrance between the phenyl group and the heterocyclic system. It is highly probable that the 1-benzoyl group in the title compound would adopt a similar non-coplanar orientation relative to the β-carboline core. nih.gov
Computational and Theoretical Chemistry Studies
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking simulations are pivotal computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as a protein or nucleic acid. For β-carboline derivatives, these methods have been extensively applied to understand their interactions with various biological targets, which is crucial for designing new therapeutic agents. doaj.orgmdpi.com
Docking studies on β-carboline analogues have revealed that their planar tricyclic ring system can intercalate between the base pairs of DNA. Furthermore, the substituents on the β-carboline scaffold play a significant role in modulating the binding affinity and specificity. For instance, in silico docking studies of novel N-substituted β-carboline derivatives have been performed to investigate their interaction with protein kinases, which are key targets in cancer therapy. doaj.orgsciforum.net The results from these simulations help in identifying key amino acid residues in the binding pocket that interact with the ligand, providing insights for the design of more potent and selective inhibitors.
A typical molecular docking workflow involves preparing the 3D structures of the ligand and the target protein, defining the binding site on the protein, and then using a scoring function to evaluate the different binding poses of the ligand. The binding energy scores obtained from these simulations can be used to rank a series of compounds and prioritize them for further experimental testing. researchgate.net
Table 1: Representative Molecular Docking Results for β-Carboline Derivatives Against Various Protein Targets.
| Compound/Derivative | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| 1l (a β-carboline analog) | DNA Gyrase | -9.4 | Val71 | researchgate.net |
| Novobiocin (reference) | DNA Gyrase | -6.8 | Not specified | researchgate.net |
| Methyl 9-(2,4-dichlorobenzyl)-1-(p-tolyl)-9H-pyrido[3,4-b]indole-3-carboxylate | CDK2 (1PYE) | -11.9975 | ASP145, ASP:86, PHE:82, ILE:10, LEU:83 | mdpi.com |
Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, stability, and reactivity of molecules. DFT calculations provide valuable information about various molecular properties, such as orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution.
For β-carboline derivatives, DFT calculations have been employed to understand their electronic properties and how these relate to their biological activity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they provide insights into the electron-donating and electron-accepting abilities of a molecule, respectively. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
While specific DFT studies on Methanone (B1245722), phenyl-9H-pyrido[3,4-b]indol-1-yl- are not extensively reported, calculations on the broader β-carboline class have shown that substitutions on the ring system can significantly alter the electronic properties. These changes, in turn, can influence the molecule's ability to interact with biological targets.
Conformational Analysis and Potential Energy Surface Exploration
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The potential energy surface (PES) is a mathematical representation of the energy of a molecule as a function of its geometry. Exploring the PES helps in identifying the most stable conformations (local and global minima) and the transition states for conformational changes.
For a molecule like Methanone, phenyl-9H-pyrido[3,4-b]indol-1-yl-, which has a flexible phenyl group attached to the rigid β-carboline core, conformational analysis is crucial for understanding its 3D structure and how it presents itself to a binding partner. The relative orientation of the phenyl ring with respect to the pyrido[3,4-b]indole system can significantly impact its biological activity.
Computational methods, such as molecular mechanics and quantum mechanics, can be used to perform conformational searches and map out the PES. These studies can reveal the preferred conformations of the molecule in different environments (e.g., in vacuum or in a solvent), providing a more dynamic picture of its structure. nih.gov
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry methods, particularly DFT, can be used to predict various spectroscopic parameters, such as NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. researchgate.net These theoretical predictions can be compared with experimental data to validate the computational models and to aid in the interpretation of experimental spectra. nih.gov
For β-carboline derivatives, theoretical calculations of NMR chemical shifts have been shown to be in good agreement with experimental values. researchgate.net This allows for the confident assignment of signals in complex spectra and can help in the structural elucidation of new compounds. Similarly, calculated IR spectra can assist in identifying characteristic vibrational modes of the molecule.
Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for the β-Carboline Scaffold.
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |
| C-1 | 142.9 | 141.2 |
| C-3 | 138.2 | 137.5 |
| C-4 | 112.5 | 114.8 |
| C-4a | 128.2 | 129.5 |
| C-4b | 121.5 | 122.1 |
| C-5 | 121.3 | 121.9 |
| C-6 | 120.0 | 120.2 |
| C-7 | 128.8 | 129.1 |
| C-8 | 111.4 | 112.3 |
| C-8a | 140.9 | 140.1 |
| N-2 | - | - |
| N-9 | - | - |
| Data adapted from studies on the general β-carboline structure and may not be exact for the titled compound. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are valuable tools in drug discovery for predicting the activity of new compounds and for understanding the structural features that are important for activity. asianpubs.org
Numerous QSAR studies have been conducted on β-carboline derivatives for various biological activities, including anticancer, antiviral, and antifungal effects. nih.gov These studies typically involve calculating a set of molecular descriptors for each compound, which can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression (MLR) and partial least squares (PLS), are then used to build the QSAR model.
For instance, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used to investigate the structural requirements for the antitumor activity of β-carboline derivatives. nih.gov These models provide contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are favorable or unfavorable for activity.
Table 3: Statistical Parameters of a Representative 3D-QSAR Model for Antitumor β-Carboline Derivatives.
| Model | q² | r² |
| CoMFA | 0.513 | 0.862 |
| CoMSIA | 0.503 | 0.831 |
| q²: cross-validated correlation coefficient; r²: non-cross-validated correlation coefficient. Data from a study on a series of 47 β-carbolines. nih.gov |
Virtual Screening and Lead Optimization through In Silico Approaches
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This approach is much faster and more cost-effective than traditional high-throughput screening. For β-carboline derivatives, virtual screening can be used to identify new compounds with desired biological activities. mdpi.com
The process of virtual screening can be either ligand-based or structure-based. In ligand-based virtual screening, a known active molecule is used as a template to search for other compounds with similar properties. In structure-based virtual screening, molecular docking is used to assess the binding of a large number of compounds to the 3D structure of the target protein.
Once a "hit" compound is identified through virtual screening, it can be further optimized to improve its potency, selectivity, and pharmacokinetic properties. This process, known as lead optimization, can also be guided by in silico methods. nih.gov For example, computational tools can be used to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound, helping to identify potential liabilities early in the drug discovery process. sciforum.net
Biological Activity and Molecular Mechanisms of Action Preclinical Focus
Investigations into Anti-Leishmanial Activity
While the broader class of β-carbolines has demonstrated anti-leishmanial properties, specific data on the in vitro efficacy and molecular targets of Methanone (B1245722), phenyl-9H-pyrido[3,4-b]indol-1-yl- against Leishmania parasite strains are not extensively detailed in the currently available scientific literature. Research on related β-carboline derivatives suggests that their mechanism of action may involve inducing alterations in the parasite's cell division cycle and increasing lipid-storage bodies, ultimately leading to cell death. nih.gov However, direct evidence for these mechanisms for the specific compound is yet to be established.
Comprehensive studies detailing the specific IC50 values of Methanone, phenyl-9H-pyrido[3,4-b]indol-1-yl- against various Leishmania species, such as L. donovani or L. amazonensis, in both their promastigote and amastigote stages, are not prominently available in published research.
The precise molecular targets and biochemical pathways within the Leishmania parasite that are specifically inhibited by Methanone, phenyl-9H-pyrido[3,4-b]indol-1-yl- remain an area for future investigation. While research on other β-carbolines points to potential interference with parasite cell membranes and internal organelles, specific enzymatic or signaling pathway inhibition by this particular compound has not been elucidated. nih.gov
Exploration of Anti-HIV Activity
The anti-HIV activity of the β-carboline scaffold has been recognized, but specific preclinical data for Methanone, phenyl-9H-pyrido[3,4-b]indol-1-yl- is limited. Studies on related compounds, such as the derivative flazinamide, have shown inhibition of both HIV-1 and HIV-2, suggesting that the β-carboline structure may interfere with early stages of the viral life cycle. nih.gov However, direct evidence of such activity for Methanone, phenyl-9H-pyrido[3,4-b]indol-1-yl- is not well-documented.
There is a lack of specific published data on the inhibitory activity of Methanone, phenyl-9H-pyrido[3,4-b]indol-1-yl- against HIV-2 reverse transcriptase or other key viral enzymes. While some β-carboline derivatives have been shown to weakly inhibit recombinant HIV-1 reverse transcriptase, protease, or integrase at higher concentrations, specific IC50 values for the phenyl-substituted methanone derivative against HIV-2 RT are not available. nih.gov
The precise mechanisms through which Methanone, phenyl-9H-pyrido[3,4-b]indol-1-yl- might exert anti-HIV-1 activity have not been a focus of published research. General anti-HIV mechanisms for some β-carbolines include blocking the fusion between normal cells and those chronically infected with HIV. nih.gov
Assessment of Anti-Cancer Activity in Cellular Models
The anti-cancer potential of β-carboline derivatives has been more broadly investigated. However, research focusing specifically on Methanone, phenyl-9H-pyrido[3,4-b]indol-1-yl- is sparse. A study evaluating a series of 1-substituted and 1,3-disubstituted β-carboline derivatives reported only marginal cytotoxicity for two compounds against four human cancer cell lines. nih.gov The broader class of pyrido[3,4-b]indoles has been shown to exhibit anti-proliferative activity through mechanisms such as inducing a G2/M cell cycle phase arrest. nih.govnih.gov Computational modeling studies on some derivatives have suggested potential binding to the MDM2 protein, a known cancer target. nih.govnih.gov
| Cancer Cell Line | Compound | Cytotoxicity/Activity |
| Various Human Cancer Cell Lines | 1-Benzoyl-β-carboline derivatives | Marginal cytotoxicity reported for two derivatives. nih.gov |
| Breast, Colon, Melanoma, Pancreatic | Other Pyrido[3,4-b]indole derivatives | Potent broad-spectrum anticancer activity with IC50s in the nanomolar range. nih.gov |
Aminopeptidase N (APN) Inhibition as a Chemosensitization Strategy
Aminopeptidase N (APN), also known as CD13, is a cell-surface enzyme that is frequently overexpressed in cancer cells and is implicated in tumor growth, invasion, and angiogenesis. nih.govnih.gov Inhibition of APN is being explored as a chemosensitization strategy to enhance the efficacy of conventional anticancer drugs. nih.gov Research has demonstrated that the tetrahydro-β-carboline scaffold, a reduced form of the pyrido[3,4-b]indole ring system, is a viable backbone for the design of potent APN inhibitors. nih.govnih.gov
In one study, novel APN inhibitors incorporating the tetrahydro-β-carboline structure were synthesized and evaluated. These compounds exhibited potent enzymatic inhibition, surpassing the activity of Bestatin, an established APN inhibitor. nih.gov When used in combination with standard chemotherapeutic agents like paclitaxel, these tetrahydro-β-carboline derivatives significantly enhanced the antiproliferative effects against cancer cells in vitro. nih.govnih.gov Further investigation revealed that this synergistic effect was linked to several mechanisms: decreased APN expression, an increase in intracellular reactive oxygen species (ROS), and the induction of apoptosis. nih.gov These findings suggest that targeting APN with β-carboline-based inhibitors is a promising approach for overcoming drug resistance and improving cancer treatment outcomes. nih.gov
Interference with DNA Topology: Intercalation and Topoisomerase Inhibition
A primary mechanism underlying the anticancer activity of many β-carboline derivatives is their interaction with DNA. nih.govmdpi.com The planar tricyclic ring system of the β-carboline scaffold allows these molecules to function as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix. researchgate.netmdpi.comnih.gov This physical obstruction can disrupt DNA replication and transcription, ultimately leading to cell death.
Beyond simple intercalation, β-carbolines are also recognized as inhibitors of DNA topoisomerases. researchgate.netnih.govmdpi.com These enzymes are crucial for managing DNA topology by catalyzing the breaking and rejoining of DNA strands, which is essential during replication, transcription, and chromosome segregation. By stabilizing the transient covalent complex between topoisomerase and DNA, β-carboline derivatives can lead to the accumulation of permanent DNA strand breaks, triggering apoptotic pathways in cancer cells. nih.gov Both topoisomerase I and II have been identified as targets for various compounds within this class. researchgate.netmdpi.com This dual ability to intercalate into DNA and inhibit topoisomerase activity highlights a significant pathway through which β-carboline compounds exert their cytotoxic effects. nih.govnih.gov
Modulation of Key Kinase Pathways (e.g., Cyclin-Dependent Kinases, IκK Kinase Complex)
In addition to direct DNA interaction, β-carboline derivatives modulate critical intracellular signaling pathways governed by kinases. Among the key targets are Cyclin-Dependent Kinases (CDKs) and the IκB Kinase (IKK) complex, both of which play central roles in cell cycle regulation and inflammatory responses, respectively. researchgate.netmdpi.com
Inhibition of CDKs by β-carbolines can disrupt the orderly progression of the cell cycle, leading to cell cycle arrest and preventing cancer cell proliferation. mdpi.com The IKK complex is a central regulator of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is crucial for inflammation, immunity, and cell survival. nih.govnih.gov The IKK complex, composed of catalytic subunits IKKα and IKKβ and a regulatory subunit IKKγ (NEMO), phosphorylates IκB inhibitor proteins, leading to their degradation and the subsequent activation of NF-κB. nih.govresearchgate.net Studies have shown that certain β-carboline alkaloids can suppress the NF-κB pathway by directly inhibiting the activity of the IKK complex. researchgate.net This inhibition prevents the activation of NF-κB, thereby downregulating the expression of pro-inflammatory and anti-apoptotic genes, which contributes to both the anti-inflammatory and pro-apoptotic effects of these compounds. researchgate.net
Induction of Apoptosis and Cell Cycle Arrest in Cancer Cell Lines
A significant outcome of the molecular interactions described above is the potent induction of cell cycle arrest and apoptosis in cancer cells. Numerous studies have documented the cytotoxic effects of pyrido[3,4-b]indole derivatives across a wide range of human cancer cell lines. nih.govresearchgate.net
A mechanistic hallmark of this class of compounds is the induction of a strong and selective cell cycle arrest in the G2/M phase. nih.govresearchgate.net This prevents cells from entering mitosis, ultimately leading to programmed cell death. The antiproliferative activity of these compounds can be potent, with some derivatives exhibiting IC₅₀ values in the nanomolar range against breast, colon, melanoma, and pancreatic cancer cell lines. nih.govresearchgate.net For instance, the compound 1-(N,N-dimethylbenzenamine)-3-(4-(p-tolylmethanimine)-5-thio-1,2,4-triazol-3-yl) β-carboline was found to be as potent as the standard drug Adriamycin against liver (HepG2) and adenocarcinoma (A549) cancer cell lines. doaj.orgresearchgate.net The induction of apoptosis by β-carboline hybrids has been confirmed by observing characteristic morphological changes in treated cells, such as membrane blebbing, cell shrinkage, and chromatin condensation. nih.gov
Antiproliferative Activity of β-Carboline Derivatives
| Compound | Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Compound 9 | HepG2 (Liver) | Equipotent to Adriamycin | doaj.orgresearchgate.net |
| Compound 9 | A549 (Adenocarcinoma) | Equipotent to Adriamycin | doaj.orgresearchgate.net |
| Compound 4 | HepG2 (Liver) | ~7-10 times less potent than Adriamycin | researchgate.net |
| Compound 10*** | HepG2 (Liver) | ~7-10 times less potent than Adriamycin | researchgate.net |
| 1-Naphthyl-6-methoxy-9H-pyrido[3,4-b]indole | Breast Cancer Cells | 0.08 | nih.gov |
| 1-Naphthyl-6-methoxy-9H-pyrido[3,4-b]indole | Colon Cancer Cells | 0.13 | nih.gov |
Characterization of Anti-Inflammatory Properties and Underlying Cellular Mechanisms
The β-carboline scaffold is also associated with significant anti-inflammatory properties. researchgate.netcgu.edu.twnih.gov Studies on derivatives, including 1-benzoyl-β-carbolines, have elucidated several underlying cellular mechanisms responsible for these effects.
A key mechanism is the inhibition of pro-inflammatory mediators. Research has shown that 1-benzoyl-3-carboxy-β-carboline derivatives potently inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂) in lipopolysaccharide (LPS)-stimulated macrophage cells. cgu.edu.twnih.gov This inhibition occurs at the translational level, as these compounds significantly reduce the expression of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). cgu.edu.twnih.gov Other β-carboline alkaloids have also been shown to suppress the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov
Furthermore, the anti-inflammatory action of these compounds extends to modulating signaling pathways in neutrophils. The derivative 1-benzoyl-3-carboxy-β-carboline was found to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) and protein kinase B (AKT), two key kinases in inflammatory signaling cascades. cgu.edu.twnih.gov Another anti-inflammatory mechanism identified for some β-carboline derivatives is the inhibition of xanthine (B1682287) oxidase, an enzyme that generates reactive oxygen species (ROS), which can perpetuate the inflammatory response. researchgate.net
Anti-Inflammatory Activity of 1-Benzoyl-β-Carboline Derivatives
| Activity | Mechanism | Key Findings | Reference |
|---|---|---|---|
| Inhibition of NO Production | Downregulation of iNOS expression | Potent inhibition observed in LPS-stimulated macrophages. | cgu.edu.twnih.gov |
| Inhibition of PGE₂ Production | Downregulation of COX-2 expression | Significant reduction in PGE₂ levels. | cgu.edu.twnih.gov |
| Inhibition of Pro-inflammatory Cytokines | Suppression of TNF-α and IL-6 secretion | Dose-dependent inhibition observed. | nih.gov |
| Inhibition of Neutrophil Function | Inhibition of JNK and AKT phosphorylation | Suppresses key inflammatory signaling pathways. | cgu.edu.twnih.gov |
| Reduction of Oxidative Stress | Inhibition of xanthine oxidase activity | Leads to a reduction in ROS and free radicals. | researchgate.net |
Other Preclinical Biological System Interactions and Pharmacological Effects
Modulation of Chondrogenesis and Cartilage Regeneration
Emerging research has identified a novel therapeutic potential for 9H-pyrido[3,4-b]indole derivatives in the field of regenerative medicine, specifically for cartilage disorders such as osteoarthritis. google.comgoogle.com Patent literature describes the ability of substituted 9H-pyrido[3,4-b]indoles to stimulate chondrogenesis, the process of new cartilage formation, and to promote the synthesis of the cartilage matrix. google.comgoogle.com This suggests a potential for these compounds to not only alleviate symptoms but also to act as structure-modifying agents in degenerative joint diseases. By fostering the regeneration of damaged cartilage, this class of compounds presents a promising new avenue for the treatment of conditions where cartilage repair is desired. google.com
Ligand Binding to Neurotransmitter Receptors (e.g., Kappa Opioid Receptors for related β-carbolines)
The β-carboline scaffold is a recognized pharmacophore that can interact with various central nervous system targets, including opioid receptors. Research into fused β-carboline derivatives has demonstrated their potential to act as agonists at the kappa opioid receptor (KOR). For instance, certain 5-formyl-6-aryl-6H-indolo[3,2,1-de] escholarship.orgacs.orgnaphthyridine-2-carboxylates, derived from 1-formyl-9H-β-carbolines, have shown significant KOR agonist activity, with some compounds exhibiting EC50 values in the nanomolar range. nih.govtopigen.com
One notable study identified two fused β-carboline derivatives, compound 4a and 4c , which displayed considerable agonist activity at the KOR with EC50 values of 46 ± 19 nM and 134 ± 9 nM, respectively. nih.gov Further investigation into their signaling pathways suggested that these compounds are highly G-protein-biased agonists. nih.gov This bias is a significant finding, as G-protein signaling is associated with the analgesic effects of KOR agonists, while β-arrestin recruitment is often linked to undesirable side effects like dysphoria and sedation. chemrxiv.org The analgesic properties of compound 4a were confirmed in vivo, where it produced a time-dependent increase in tail flick latency in mice, an effect that was blocked by the KOR-selective antagonist nor-binaltorphimine (norBNI). nih.gov Importantly, unlike the unbiased KOR agonist U-50,488, compound 4a did not induce sedation, highlighting the potential therapeutic advantages of G-protein biased KOR agonists. nih.gov
The interaction of these β-carboline derivatives with the kappa opioid receptor can be rationalized through molecular modeling studies, which help to understand the structural determinants of binding and activity. nih.gov The affinity of a ligand for the kappa opioid receptor is typically quantified by its inhibition constant (Ki), which can be determined through competitive radioligand binding assays.
Table 1: Kappa Opioid Receptor Agonist Activity of Fused β-Carboline Derivatives
| Compound | EC50 (nM) nih.gov | Signaling Bias nih.gov |
|---|---|---|
| 4a | 46 ± 19 | G-protein biased |
| 4c | 134 ± 9 | G-protein biased |
Potentiation of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Function
Recent research has identified compounds with a pyrido[3,4-b]indole core as modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an ion channel critical for maintaining fluid and electrolyte balance across epithelial surfaces. Mutations in the CFTR gene can lead to cystic fibrosis, a life-threatening genetic disorder.
While direct evidence for "Methanone, phenyl-9H-pyrido[3,4-b]indol-1-yl-" as a CFTR potentiator is not available, a closely related class of compounds, spiro[piperidine-4,1'-pyrido[3,4-b]indoles] , has been identified as "co-potentiators". escholarship.orgnih.govnih.gov These molecules act in synergy with existing CFTR potentiators, such as ivacaftor (B1684365) (VX-770), to enhance the channel activity of certain minimal function CFTR mutants, like N1303K-CFTR. escholarship.orgnih.govnih.gov
Structure-activity relationship (SAR) studies on this spiro-piperidine class have led to the development of analogs with significantly improved potency. For example, analog 2i , which features a 6'-methoxyindole and a 2,4,5-trifluorobenzyl substituent, demonstrated an EC50 of approximately 600 nM for the activation of N1303K-CFTR, representing a roughly 17-fold improvement over the initial lead compound. escholarship.orgnih.gov
Furthermore, another class of related compounds, 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles (tetrahydro-γ-carbolines), has been identified as a novel chemotype of CFTR potentiators. acs.orgnih.govacs.org In-depth SAR studies led to the discovery of an enantiomerically pure compound, 39 , which showed good efficacy in rescuing the gating defects of both F508del- and G551D-CFTR mutants. acs.orgnih.gov This compound exhibited a promising in vitro drug-like profile and demonstrated oral bioavailability with lung distribution in rats. nih.govacs.org
Table 2: CFTR Potentiator Activity of a Tetrahydro-γ-carboline Derivative
| Compound | Target CFTR Mutant | Efficacy |
|---|---|---|
| 39 | F508del-CFTR | Comparable to VX-770 acs.orgnih.gov |
Methodologies for Studying Molecular Targets in in vitro and ex vivo Biological Systems
The investigation of the interaction of compounds like "Methanone, phenyl-9H-pyrido[3,4-b]indol-1-yl-" with their molecular targets relies on a variety of established in vitro and ex vivo techniques.
For studying ligand binding to neurotransmitter receptors such as the kappa opioid receptor, the following methods are commonly employed:
Radioligand Binding Assays: These are fundamental in vitro assays used to determine the affinity (Ki) of a test compound for a specific receptor. The assay involves incubating a preparation of cells or membranes expressing the receptor of interest with a radiolabeled ligand that is known to bind to the receptor. The test compound is added at various concentrations to compete with the radioligand for binding. The amount of radioactivity bound to the receptors is then measured, allowing for the calculation of the test compound's inhibitory concentration (IC50) and subsequently its Ki value.
Bioluminescence Resonance Energy Transfer (BRET): BRET is a powerful in vitro technique used to study protein-protein interactions in live cells. In the context of GPCRs like the kappa opioid receptor, BRET can be used to measure the interaction between the receptor and its signaling partners, such as G-proteins or β-arrestins. This allows for the characterization of a ligand's functional selectivity or "bias" towards a particular signaling pathway.
[35S]GTPγS Binding Assay: This is a functional in vitro assay that measures the activation of G-proteins following agonist binding to a GPCR. In this assay, a non-hydrolyzable analog of GTP, [35S]GTPγS, is used. When an agonist activates the receptor, it promotes the exchange of GDP for GTP on the Gα subunit. The incorporation of the radiolabeled [35S]GTPγS is then quantified as a measure of receptor activation.
Ex Vivo Autoradiography: This technique allows for the visualization and quantification of receptor binding in tissue sections. An animal is administered the test compound, and after a specific time, the brain or other tissues are removed, sectioned, and incubated with a radioligand for the receptor of interest. The distribution and density of the bound radioligand are then detected using autoradiography, providing information on the in vivo receptor occupancy of the test compound.
For the assessment of CFTR function potentiation , the primary methodologies are electrophysiological:
Ussing Chamber: This is a classic ex vivo technique used to measure ion transport across epithelial tissues. A piece of epithelial tissue (e.g., from bronchial or intestinal biopsies) or a monolayer of cultured epithelial cells is mounted between two chambers filled with physiological solution. The transepithelial voltage and short-circuit current (a measure of net ion transport) are measured. To assess CFTR function, the channel is typically activated with forskolin (B1673556) (which increases intracellular cAMP), and the change in chloride current is measured. Potentiators are then added to determine their effect on this activated current.
Patch Clamp Electrophysiology: This in vitro technique allows for the direct measurement of ion channel activity in individual cells. In the whole-cell configuration, the current flowing through all the CFTR channels in a cell's membrane is recorded. In the excised patch configuration, the activity of a single CFTR channel can be studied. The patch clamp technique provides detailed information about a potentiator's effect on the channel's open probability (the fraction of time the channel is open) and conductance.
Structure Activity Relationship Sar Studies of 1 Phenyl 9h Pyrido 3,4 B Indol 1 Yl Methanone Derivatives
Influence of Substituent Position and Electronic Properties on the Phenyl Ring
The nature, position, and electronic properties of substituents on the C-1 phenyl ring play a pivotal role in modulating the biological activity of phenyl-9H-pyrido[3,4-b]indol-1-yl-methanone derivatives. Research into the anti-leishmanial properties of related 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives has provided significant insights.
Studies have shown that the position of a substituent is critical. For instance, in anti-leishmanial assays against Leishmania infantum, ortho-substitution with a methyl group on the phenyl ring significantly increased anti-promastigote activity. aablocks.com Conversely, placing ortho-para directing groups like methoxy (B1213986) or chloro at the ortho position drastically decreased activity. aablocks.com However, the electronic properties of these groups are beneficial when placed at other positions. Para-substitution with electron-donating (methoxy) or electron-withdrawing (chloro) groups was found to significantly enhance the inhibitory activity against L. donovani promastigotes. nih.gov Specifically, para- and meta-substitution with chloro groups were favorable for significant anti-leishmanial activity. nih.gov
These findings suggest a defined binding pocket for the phenyl ring at the biological target, where steric hindrance at the ortho position is detrimental, while electronic interactions at the para and meta positions are favorable for binding and efficacy.
Table 1: SAR of Phenyl Ring Substitutions on Anti-Leishmanial Activity| Substituent | Position | Observed Effect on Activity | Reference |
|---|---|---|---|
| Methoxy (-OCH3) | Para | Enhanced Activity | nih.gov |
| Chloro (-Cl) | Para | Enhanced Activity | nih.gov |
| Chloro (-Cl) | Meta | Enhanced Activity | nih.gov |
| Methyl (-CH3) | Ortho | Enhanced Activity | aablocks.com |
| Methoxy (-OCH3) | Ortho | Decreased Activity | aablocks.com |
| Chloro (-Cl) | Ortho | Decreased Activity | aablocks.com |
Effects of Modifications on the Pyrido[3,4-b]indole Nucleus
Modifications to the core tricyclic pyrido[3,4-b]indole system are critical for tuning the molecule's interaction with its biological targets. Studies on derivatives with potent anticancer activity have demonstrated a clear SAR for this part of the scaffold. nih.gov
Substitution at the C6 position with a methoxy group was found to be optimal for antiproliferative activity in a series of anticancer compounds. nih.gov Docking studies suggested that this 6-methoxy group could form a hydrogen bond interaction with a tyrosine residue (Tyr106) in the binding site of the oncoprotein MDM2. nih.govnih.gov
The substituent at the N9 position is also highly influential. The presence of a hydrogen atom at N9 (an N-H group) appears to be crucial for activity. researchgate.net It is suggested that this N-H group can act as a hydrogen bond donor, interacting with residues in the target protein. nih.govresearchgate.net The introduction of a methyl group at the N9 position (N-CH3) was found to disrupt these key binding interactions, leading to a loss of activity. nih.govnih.gov This highlights the importance of the N9 position as a key interaction point for biological target recognition.
Role of the Methanone (B1245722) Linker in Biological Target Binding and Efficacy
The methanone (-C=O-) group serves as a critical linker between the C1 position of the pyrido[3,4-b]indole nucleus and the phenyl ring. While direct studies isolating its specific contribution are limited, its well-defined physicochemical properties allow for a strong inference of its role based on principles of medicinal chemistry and structural biology.
The carbonyl group is a rigid, planar unit that restricts the rotational freedom between the pyrido[3,4-b]indole core and the phenyl ring. This rigidity helps to lock the molecule into a specific, low-energy conformation that is optimal for fitting into the target's binding site. Crystal structure analysis of related β-carboline derivatives shows a typical carbonyl bond length, confirming its defined geometry. researchgate.net This structural constraint is vital for presenting the phenyl ring and the tricyclic nucleus in the correct spatial orientation for simultaneous and effective interaction with different regions of the binding pocket.
Stereochemical Considerations and Enantiomeric Purity in Activity Profiles
When modifications to the pyrido[3,4-b]indole nucleus, particularly saturation of the pyridine (B92270) ring to form a tetrahydro-β-carboline, introduce chiral centers at positions C1 and C3, stereochemistry becomes a critical determinant of biological activity. The three-dimensional arrangement of atoms can drastically alter how a molecule interacts with a chiral biological target, such as a protein or enzyme.
In-depth SAR studies on related 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles revealed that stereoisomers can have vastly different activity profiles. For instance, the modification of the core skeleton to create a more rigid structure resulted in a racemic compound with poor activity. acs.org Upon separation, it was discovered that only one enantiomer retained some biological activity, while the opposite isomer was completely inactive. acs.org This demonstrates that the specific spatial orientation of the substituents is essential for proper engagement with the binding site. A mismatch in stereochemistry can lead to steric clashes or the inability to form key interactions, rendering the compound ineffective.
This highlights the necessity of enantiomeric purity in the development of chiral derivatives. The synthesis and evaluation of individual, pure enantiomers are required to accurately determine the SAR and identify the most potent and selective isomer for further development.
Development of Pharmacophore Models for Rational Design
To better understand the complex SAR data and to guide the design of new, more potent derivatives, computational techniques such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling are employed. nih.gov A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target.
For the pyrido[3,4-b]indole class of compounds, QSAR studies have been used to derive mathematical relationships between molecular structures and their antiproliferative activity. nih.gov These models can visualize the influence of electronic and hydrophobic effects, which aligns with the observed SAR from chemical synthesis and biological testing. nih.gov
A typical pharmacophore model for this class of compounds would identify key features such as:
Aromatic rings for π-π stacking interactions.
Hydrogen bond donors (e.g., the N-H at position N9). researchgate.net
Hydrogen bond acceptors (e.g., the methanone linker oxygen).
Hydrophobic regions corresponding to specific substituents.
These computational models serve as a powerful tool for the lead optimization process. By providing a 3D map of the required features for activity, they allow medicinal chemists to rationally design new molecules with a higher probability of success, fostering a more efficient and targeted approach to drug discovery. nih.gov
Analytical Methodologies for Research and Quantification
Chromatographic Techniques for Compound Purity and Quantification
Chromatographic methods are fundamental for the separation, purification, and quantification of phenyl-9H-pyrido[3,4-b]indol-1-yl-methanone in research contexts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques utilized for these purposes.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reverse-phase mode (RP-HPLC), is a cornerstone for assessing the purity of synthesized pyrido[3,4-b]indole derivatives and for their quantification. nih.gov In a typical application for related β-carbolines, RP-HPLC is used to separate the compound of interest from starting materials, byproducts, and impurities. nih.gov The purity is determined by integrating the peak area of the analyte in the chromatogram.
For quantification, a calibration curve is constructed using standards of known concentrations. An example of an HPLC method used for the quantification of a related β-carboline, harmane, involves a C18 column with a mobile phase consisting of a buffer and an organic solvent like acetonitrile (B52724) or methanol, run in an isocratic or gradient mode. nih.gov Detection is often achieved using a UV detector at a wavelength where the compound exhibits maximum absorbance or a fluorescence detector for enhanced sensitivity. nih.gov
Table 1: Illustrative HPLC Parameters for Analysis of Related β-Carboline Compounds
| Parameter | Description |
|---|---|
| Column | C18 reverse-phase (e.g., 4.6 x 100 mm) psu.edu |
| Mobile Phase | Gradient of aqueous buffer (e.g., 5 mM ammonium (B1175870) formate, pH 3.0) and an organic modifier (e.g., acetonitrile) psu.edu |
| Flow Rate | 1.0 mL/min nih.gov |
| Detection | UV-Vis or Fluorescence Detector (e.g., Excitation: 300 nm, Emission: 435 nm for harmane) nih.gov |
| Purpose | Purity assessment, quantification in non-biological research samples |
Gas Chromatography (GC): GC is another powerful technique for the analysis of thermally stable and volatile compounds. While less common than HPLC for β-carbolines due to their relatively low volatility, GC coupled with a mass spectrometer (GC-MS) can be used for the identification and quantification of certain derivatives. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. This method offers high resolution and sensitivity, particularly when combined with mass spectrometry detection. nih.gov
Mass Spectrometry-Based Methods for Detection in Biological Matrices
Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS/MS), is the gold standard for detecting and quantifying low levels of compounds in complex biological matrices, such as cell culture media or animal tissue homogenates (excluding human clinical samples).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting ions are detected. nih.gov For quantification, the mass spectrometer is often operated in multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This process is highly selective and minimizes interference from other components in the biological matrix, allowing for accurate quantification at very low concentrations. psu.edu
The identification of a related compound, 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole, was confirmed through accurate mass measurement using LC-ESI-MS, which provided the empirical formula. nih.gov Further fragmentation analysis (MS/MS) helped to elucidate the structure of the molecule. nih.gov
Table 2: Example LC-MS/MS Parameters for Analysis of Related Compounds in Biological Matrices
| Parameter | Description |
|---|---|
| Separation | Reverse-phase HPLC psu.edu |
| Ionization Source | Electrospray Ionization (ESI), positive ion mode nih.govnih.gov |
| Mass Analyzer | Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., TOF, Orbitrap) psu.edu |
| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification; Full scan and product ion scan for identification psu.edu |
| Sample Preparation | Protein precipitation (e.g., with acetonitrile or methanol) followed by centrifugation psu.edu |
| Application | Detection and quantification in in vitro metabolism studies (e.g., cell lysates, microsomes) |
Spectrophotometric and Fluorometric Assays for in vitro Activity Studies
Spectrophotometric and fluorometric assays are essential tools for studying the biological activity of compounds like phenyl-9H-pyrido[3,4-b]indol-1-yl-methanone in vitro. These methods rely on measuring changes in light absorption or fluorescence emission.
Spectrophotometric Assays: These assays measure the absorbance of light by a sample at a specific wavelength. They can be used to determine the concentration of a compound or to monitor the progress of an enzymatic reaction. For instance, in studying the effects of a compound on enzyme activity, a substrate that produces a colored product upon enzymatic conversion can be used. The rate of color formation, measured over time with a spectrophotometer, reflects the enzyme's activity.
Fluorometric Assays: Many β-carboline derivatives exhibit intrinsic fluorescence, a property that can be exploited for their study. nih.govbeilstein-journals.org Fluorometric assays are generally more sensitive than spectrophotometric ones. Fluorescence spectroscopy can be used to study the interactions of these compounds with biological macromolecules like DNA or proteins. researchgate.net For example, changes in the fluorescence intensity or emission wavelength of the compound upon binding to a target can provide information about the binding affinity and mechanism. researchgate.netnih.gov Studies on related 3-formyl-9H-pyrido[3,4-b]indole derivatives have demonstrated their fluorescent characteristics, which can be modulated by factors such as solvent and concentration. nih.govbeilstein-journals.org This intrinsic fluorescence is a valuable tool for various in vitro activity studies.
Table 3: Application of Spectroscopic Methods in In Vitro Studies
| Assay Type | Principle | Example Application for Pyrido[3,4-b]indoles |
|---|---|---|
| Spectrophotometry | Measures changes in light absorbance to monitor a reaction. | Monitoring enzyme inhibition by measuring the decreased production of a colored product. |
| Fluorometry | Measures changes in fluorescence intensity or wavelength. | Studying the binding of the compound to proteins or DNA by observing changes in its intrinsic fluorescence. researchgate.net |
| Cell-based Assays | Uses fluorescent probes to measure biological activity within cells. | Assessing aryl hydrocarbon receptor (AHR) activation using an EROD (7-ethoxyresorufin-O-deethylase) assay, which measures the fluorescence of the product resorufin. nih.gov |
Future Perspectives and Research Directions
Innovations in Green and Sustainable Synthetic Routes
Traditional methods for synthesizing the pyrido[3,4-b]indole core, such as the Pictet-Spengler and Bischler-Napieralski reactions, have been foundational. beilstein-journals.orgresearchgate.net However, the future of synthesizing Phenyl-9H-pyrido[3,4-b]indol-1-yl-methanone and its analogs is increasingly focused on green and sustainable chemistry. Researchers are exploring catalyst-free methods and the use of environmentally benign reaction media like polyethylene (B3416737) glycol 400. openmedicinalchemistryjournal.com
Future innovations are expected to concentrate on:
Microwave-Assisted Synthesis: This technology has already been applied to one-pot coupling reactions for β-carboline synthesis and can significantly reduce reaction times and energy consumption. nih.govopenmedicinalchemistryjournal.com
Use of Greener Catalysts: The development and application of reusable catalysts, such as solid acid catalysts or magnetic nanoparticles, can minimize waste and simplify product purification. openmedicinalchemistryjournal.com
Alternative Solvents: A shift towards using water, ionic liquids, or solvent-free conditions will be crucial to reduce the environmental impact of synthetic processes. openmedicinalchemistryjournal.com
Flow Chemistry: Continuous flow synthesis offers a safer, more efficient, and scalable alternative to traditional batch processing, providing precise control over reaction parameters and minimizing byproduct formation.
These approaches aim to make the synthesis of these valuable compounds more efficient, cost-effective, and environmentally friendly. openmedicinalchemistryjournal.com
Discovery of Novel Biological Targets and Therapeutic Applications
Derivatives of the 9H-pyrido[3,4-b]indole scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, antifilarial, anti-leishmanial, antiviral, and antimalarial properties. beilstein-journals.orgnih.govaablocks.commdpi.com While significant research has focused on their potential as anticancer agents targeting molecules like MDM2 and tubulin, the future holds promise for uncovering new biological targets and expanding their therapeutic utility. nih.govfrontiersin.org
Key future research directions include:
Neurodegenerative Diseases: Given the interaction of some β-carbolines with receptors in the central nervous system, there is potential to explore their application in treating neurodegenerative conditions like Alzheimer's and Parkinson's diseases. acs.orgchemimpex.com
Infectious Diseases: The established anti-leishmanial and antifilarial activities of some analogs suggest that further screening against a wider range of parasites, bacteria, and viruses could identify new lead compounds for infectious diseases. nih.govaablocks.com
Oncology: While activity against solid tumors like pancreatic, breast, and colon cancer has been identified, future work will involve screening against other cancer types and exploring novel oncogenic targets beyond MDM2. nih.govresearchgate.net This includes investigating their role in overcoming multidrug resistance, a major challenge in cancer chemotherapy. frontiersin.org
The diverse biological profile of this compound class suggests that many of its potential applications are yet to be discovered.
Rational Design and Synthesis of Potent and Selective Analogs
The development of more potent and selective analogs of Phenyl-9H-pyrido[3,4-b]indol-1-yl-methanone hinges on a deep understanding of its structure-activity relationship (SAR). nih.gov Studies have shown that substitutions at various positions on the β-carboline ring system significantly influence biological activity. nih.govresearchgate.netnih.gov For instance, in anticancer studies, a 1-naphthyl group at the C1 position combined with a methoxy (B1213986) group at C6 resulted in high potency. nih.govresearchgate.net Conversely, an N9-methyl group was found to disrupt binding interactions. nih.govresearchgate.net
Future rational design strategies will increasingly rely on computational tools:
Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models have been successfully used to predict the antiproliferative activity of pyrido[3,4-b]indole derivatives, helping to prioritize which analogs to synthesize. nih.govresearchgate.net
Pharmacophore Modeling: Identifying the key structural features (pharmacophores) necessary for biological activity allows for the design of new molecules with improved target affinity and selectivity. nih.gov
Molecular Docking: Computational docking studies can predict how these compounds bind to their biological targets, such as the p53-MDM2 interface, guiding the design of analogs with enhanced interactions. nih.govresearchgate.net
These approaches will accelerate the lead optimization process, leading to the development of drug candidates with improved efficacy and fewer off-target effects. nih.gov
| Position of Substitution | Substituent | Observed Effect on Anticancer Activity | Reference |
|---|---|---|---|
| C1 | Aryl/Heteroaryl (e.g., 1-Naphthyl) | Generally enhances antiproliferative activity. | nih.govresearchgate.net |
| C3 | Carbomethoxy | Can enhance antifilarial activity when combined with C1-aryl substitution. | nih.gov |
| C6 | Methoxy | Combined with C1-Naphthyl, provides the best antiproliferative activity. | nih.govresearchgate.net |
| N9 | Methyl | Disrupts binding interactions and reduces activity. | nih.govresearchgate.net |
Application as Chemical Probes for Cellular Pathway Investigations
Beyond their therapeutic potential, pyrido[3,4-b]indole derivatives can serve as valuable molecular tools or chemical probes to investigate complex cellular pathways. nih.govresearchgate.net Their ability to interact with specific biological targets allows researchers to modulate the function of these targets and observe the downstream cellular effects. Some derivatives have also been noted for their fluorescent properties, a characteristic that is highly advantageous for chemical probes. beilstein-journals.org
Future applications in this area include:
Target Validation: Using potent and selective analogs to inhibit a specific protein can help validate its role in a disease process.
Pathway Elucidation: By observing the cellular response to treatment with these compounds (e.g., cell cycle arrest at the G2/M phase), researchers can better understand the signaling pathways involved. nih.govresearchgate.net
Fluorescence Imaging: Analogs with intrinsic fluorescence can be used to visualize cellular structures or track the localization of the compound within the cell, providing insights into its mechanism of action. beilstein-journals.org
The development of these compounds as chemical probes will be crucial for advancing fundamental knowledge in chemical biology. nih.govresearchgate.net
Interdisciplinary Collaborations in Medicinal Chemistry and Chemical Biology
The successful development of Phenyl-9H-pyrido[3,4-b]indol-1-yl-methanone and its analogs from lead compounds to clinical candidates will require extensive interdisciplinary collaboration. The research conducted so far already highlights the synergy between different scientific fields. nih.gov
Future progress will be driven by the integration of expertise from:
Medicinal and Synthetic Chemistry: For the design and efficient synthesis of novel analogs. nih.gov
Computational Chemistry: For QSAR, pharmacophore modeling, and molecular docking to guide rational drug design. nih.gov
Pharmacology and Cell Biology: To conduct biological evaluations, determine mechanisms of action, and identify novel targets.
Structural Biology: To solve the crystal structures of these compounds bound to their targets, providing a detailed understanding of the binding interactions. researchgate.net
Such collaborations are essential to bridge the gap between basic scientific discovery and the development of new therapeutics, ultimately translating the potential of the 9H-pyrido[3,4-b]indole scaffold into tangible clinical benefits.
Q & A
Q. What synthetic routes are commonly employed to prepare phenyl-pyridoindolyl methanone derivatives, and how can their purity be validated?
Phenyl-pyridoindolyl methanone derivatives are typically synthesized via palladium-catalyzed amidation, cyclization, or oxidative amidation. For example, (2,9-dihydro-1H-pyrido[3,4-b]indol-1-yl)(4-fluorophenyl)methanone (7d) was synthesized with a 25% yield using oxidative amidation, followed by purification via silica gel chromatography . Characterization involves IR (e.g., carbonyl stretches at ~1650 cm⁻¹), ¹H/¹³C NMR (aromatic proton shifts at δ 7.2–8.5 ppm), and mass spectrometry (m/z consistent with molecular ion peaks) . Low yields, such as 12% for derivative 8d, highlight the need for optimization of reaction conditions (e.g., solvent, catalyst loading) .
Q. How can researchers assess the structural integrity of phenyl-pyridoindolyl methanone derivatives using crystallography?
Single-crystal X-ray diffraction (SCXRD) is critical. For instance, SHELX software (e.g., SHELXL for refinement) is widely used to resolve disorder in substituents like –CF₃ groups and analyze hydrogen bonding patterns (e.g., C–H···O interactions forming C(5) chain motifs) . Disorder refinement requires restraints on bond distances and thermal parameters to ensure accuracy . Data collection with Mo Kα radiation (λ = 0.71073 Å) and completeness >99% in θ range (e.g., up to 27.6°) ensures reliable structural models .
Advanced Research Questions
Q. What strategies are effective for optimizing anti-parasitic activity in phenyl-pyridoindolyl methanone derivatives through structure-activity relationship (SAR) studies?
SAR studies indicate that electron-withdrawing groups (EWGs) and ortho/para-directing substituents enhance bioactivity. For anti-leishmanial derivatives, (4-arylpiperazin-1-yl) groups at the methanone position improve potency, with IC₅₀ values <10 μM . In anti-HIV derivatives, a 3-methoxyphenyl substituent (compound 76) achieves an IC₅₀ of 0.53 μM and selectivity index (SI) of 483 . Computational modeling (e.g., Lipinski’s Rule of Five) should guide substituent selection to balance activity and bioavailability .
Q. How can researchers resolve contradictions in biological activity data across different phenyl-pyridoindolyl methanone derivatives?
Discrepancies in activity (e.g., anti-leishmanial vs. anti-HIV potency) often arise from target specificity and substituent effects. For example, thiophene-2-yl groups enhance anti-leishmanial activity but may reduce anti-HIV efficacy due to steric hindrance . Methodological consistency in assays (e.g., using identical cell lines like RAW 264.7 macrophages) and controlling for variables (e.g., solvent effects in in vitro testing) are essential . Meta-analysis of IC₅₀ trends and molecular docking studies can identify key pharmacophores .
Q. What challenges arise in refining crystallographic data for phenyl-pyridoindolyl methanone derivatives with disordered substituents?
Disorder in flexible groups (e.g., –CF₃, thiophene rings) complicates refinement. Strategies include:
- Applying Hirshfeld restraints to anisotropic displacement parameters .
- Using occupancy ratio refinement (e.g., 0.956:0.044 for –CF₃ disorder) .
- Validating hydrogen bonding networks (e.g., intramolecular C–H···N vs. intermolecular C–H···O) to confirm structural stability . Software like SHELXL2013 and PLATON are critical for modeling and visualizing disorder .
Q. How can phenyl-pyridoindolyl methanone derivatives be repurposed for anticancer research?
Derivatives with tetrahydro-β-carboline moieties show promise. The R-isomer of (2-((1-bromonaphthalen-2-yl)methyl)-tetrahydro-β-carbolin-3-yl)(4-methylpiperazin-1-yl)methanone inhibits NO production (IC₅₀ = 6.54 μM) with low cytotoxicity (IC₅₀ = 17.98 μM) in RAW 264.7 cells . Focus on modifying the methanone-linked aryl groups (e.g., introducing halogenated or bulky substituents) to enhance tumor selectivity and reduce off-target effects .
Methodological Considerations
Q. What analytical techniques are recommended for verifying synthetic intermediates in complex pyridoindole-based methanone syntheses?
- TLC monitoring : Use silica gel plates with ethyl acetate/hexane eluents to track reaction progress .
- CHN analysis : Confirm elemental composition (e.g., C₂₂H₂₁N₃O₄ for intermediates) .
- High-resolution MS : Validate molecular weights (e.g., m/z 391.15 for C₂₂H₁₈F₃N₃O₂S) .
- Thermal analysis : Melting points (e.g., 230–232°C for 7d) confirm purity .
Q. How should researchers approach the design of high-throughput screening (HTS) assays for phenyl-pyridoindolyl methanone libraries?
Prioritize derivatives with validated SAR trends (e.g., EWGs, piperazine linkers) . Use automated crystallography pipelines (e.g., SHELXC/D/E for rapid phasing) and fragment-based screening to identify binding motifs. Pair HTS with ADMET predictions to filter out non-drug-like candidates early .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
